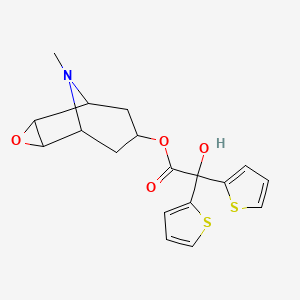

Scopine-2,2-dithienyl glycolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19NO4S2 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3 |

InChI Key |

VPJFFOQGKSJBAY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Scopine-2,2-dithienyl glycolate

The Architecture of Anticholinergic Potency

Executive Summary

Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0), also known as N-demethyltiotropium , represents a critical structural convergence in medicinal chemistry.[1][2] It serves as the penultimate precursor to Tiotropium Bromide , a long-acting muscarinic antagonist (LAMA) essential for COPD and asthma management.[1]

This compound unites the rigid, stereochemically complex scopine cage—a tropane alkaloid derivative featuring a reactive epoxide bridge—with the lipophilic 2,2-dithienyl glycolic acid moiety.[1] This specific esterification creates a high-affinity pharmacophore capable of binding deeply within the M3 muscarinic receptor.

For researchers and process chemists, this molecule presents unique challenges: the lability of the scopine epoxide under acidic conditions, the steric hindrance of the dithienyl rings during synthesis, and the necessity for high stereochemical purity prior to the final quaternization step.[1]

Chemical Architecture & Stereochemistry

The molecule is an ester formed between Scopine (

Structural Domains

-

The Scopine Cage (Hydrophilic/Rigid):

-

Core: A bicyclic tropane nitrogenous framework.

-

Epoxide Bridge: A 6,7-epoxide functionality (part of the 3-oxa-9-azatricyclo[3.3.1.0

]nonane system).[1] This epoxide confers rigidity and interacts with specific residues in the receptor binding pocket. -

N-Methyl Group: A tertiary amine that provides the handle for the final quaternization step to Tiotropium.

-

-

The Dithienyl Glycolate Tail (Lipophilic/Binding):

-

Thiophene Rings: Two thiophene rings attached to the

-carbon of the ester. These rings provide significant lipophilicity and - -Hydroxyl Group: Essential for hydrogen bonding with the receptor (specifically Asn507 in the M3 subtype).[1]

-

Stereochemical Configuration

While the glycolic acid moiety is achiral (due to two identical thiophene substituents), the scopine cage is chiral.[1] The ester linkage is strictly defined at the

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

Caption: Structural decomposition showing the fusion of the reactive scopine cage with the lipophilic dithienyl glycolate tail.[1]

Physicochemical Profiling

Understanding the physical properties is vital for process optimization, particularly for purification via crystallization.[1]

| Property | Value / Characteristic | Implication for Development |

| Appearance | White to Off-White Crystalline Solid | Visual purity indicator; discoloration suggests oxidation of thiophenes.[1][2] |

| Melting Point | 138 – 140 °C | Sharp melting range indicates high purity; lower range suggests hydrolyzed impurities (Scopine). |

| Solubility | Soluble in Toluene, DMF, DCM.[1] Slightly soluble in Methanol (cold).[1] | Toluene is the preferred solvent for transesterification reactions to drive equilibrium. |

| pKa | ~10.32 (Calculated, Amine) | The basic nitrogen allows for salt formation (e.g., Hydrochloride) for purification, though the free base is used for the final reaction.[1] |

| Stability | Sensitive to moisture (ester hydrolysis) and strong acids (epoxide opening).[1] | Reactions must be anhydrous. Acidic workups must be mild to preserve the epoxide. |

| LogP | ~2.3 (Predicted) | Moderate lipophilicity allows membrane permeability, unlike its quaternary successor Tiotropium.[1] |

Synthetic Pathways & Process Chemistry

The synthesis of this compound is the "bottleneck" step in Tiotropium production.[1][2] The steric bulk of the dithienyl group makes direct esterification difficult. Two primary routes dominate the field.

Route A: Transesterification (The Industrial Standard)

This route involves the reaction of Scopine with Methyl di(2-thienyl)glycolate (MDTG) .[1]

-

Mechanism: Nucleophilic acyl substitution.

-

Catalyst: Strong inorganic bases (NaH, Metallic Na) or organic super-bases (DBU).[1]

-

Challenge: The reaction is reversible. To drive it to completion, methanol (byproduct) must be continuously removed (azeotropic distillation with Toluene).[1]

-

Safety Note: Use of metallic sodium requires strict anhydrous conditions and inert atmosphere (

).

Route B: Direct Coupling (Steglich/EDC)

Reaction of Scopine with Di-(2-thienyl)glycolic acid .[1]

-

Reagents: DCC or EDC (Carbodiimides) + DMAP (Catalyst).[1]

-

Advantage: Milder conditions, avoids strong bases that might degrade the epoxide.[1]

-

Disadvantage: Formation of urea byproducts (DCU) which can be difficult to remove from the crystalline product.

Synthesis Workflow Diagram

Caption: Industrial workflow for the synthesis of this compound via transesterification.

Pharmacological Context

While this compound is an intermediate, it possesses intrinsic pharmacological activity.[1][2][3]

-

Mechanism of Action: Like Tiotropium, it acts as a muscarinic receptor antagonist.[1][5] The dithienyl glycolate head group is the primary pharmacophore responsible for high-affinity binding to M1 and M3 receptors.

-

Blood-Brain Barrier (BBB) Permeability: Unlike Tiotropium (quaternary ammonium), this compound is a tertiary amine .[1] At physiological pH, a fraction exists as the uncharged free base, allowing it to cross the BBB.[1] This makes it a potential CNS-active anticholinergic, which is generally an undesirable off-target effect for a respiratory drug.[1]

-

Note: This highlights the critical importance of the subsequent methylation step to create Tiotropium, which restricts the drug to the periphery (lungs) and minimizes CNS side effects.[1]

-

-

Metabolic Role: In vivo, Tiotropium can degrade back to this compound via non-enzymatic ester hydrolysis, although the primary metabolic pathway involves oxidation of the thiophene rings.[1]

Analytical Characterization

To ensure the integrity of this intermediate before converting it to the API, the following analytical markers are used.

HPLC Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.0).[1]

-

Detection: UV at 230 nm (Strong absorption by Thiophene rings).

-

Impurity Markers:

NMR Signature ( -NMR, )

-

Thiophene Protons: Multiplets in the aromatic region (

6.9 – 7.4 ppm). -

Scopine Cage:

References

-

Process for synthesis of tiotropium bromide monohydrate. World Intellectual Property Organization (WIPO). WO2018154596.[6] Available at: [Link][1]

-

A method of preparing the scopine ester of di-(2-thienyl)glycolic acid. European Patent Office.[5] EP2831068B1. Available at: [Link][1]

-

Scopine as a novel brain-targeting moiety enhances the brain uptake of chlorambucil. National Institutes of Health (PubMed). Available at: [Link][1]

-

Preparation of scopine esters. United States Patent.[2] US Patent 2004/0242622. Available at:

Sources

- 1. This compound | 136310-64-0 [chemicalbook.com]

- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 3. This compound CAS#: 136310-64-0 [m.chemicalbook.com]

- 4. 136310-64-0[Scopine di(2-thienyl)glycolate]- Acmec Biochemical [acmec.com.cn]

- 5. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Physicochemical Profiling & Synthetic Utility of Scopine-2,2-dithienyl Glycolate

Topic: Physicochemical characteristics of Scopine-2,2-dithienyl glycolate Content Type: Technical Guide / Whitepaper[1]

A Technical Guide for Pharmaceutical Development

Executive Summary

This compound (CAS: 136310-64-0) serves as the critical tertiary amine intermediate in the synthesis of Tiotropium Bromide , a long-acting muscarinic antagonist (LAMA) used in the management of COPD and asthma.[1][2] Structurally, it represents the esterification product of the tropane alkaloid Scopine and Di-(2-thienyl)glycolic acid .[1]

For researchers and process chemists, this compound presents specific challenges: it possesses a rigid, stereochemically complex tricyclic cage (scopine) and an ester linkage susceptible to hydrolytic degradation. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support rigorous drug development protocols.[1]

Molecular Architecture & Identity

The molecule combines a lipophilic, electron-rich dithienyl moiety with a hydrophilic, rigid tropane core containing an epoxide bridge.[1] This duality dictates its solubility profile and receptor binding kinetics.

| Attribute | Technical Detail |

| IUPAC Name | |

| Common Name | This compound; Scopine di-(2-thienyl)glycolate |

| CAS Number | 136310-64-0 |

| Molecular Formula | |

| Molecular Weight | 377.48 g/mol |

| Stereochemistry | The scopine core is rigid with defined chirality ( |

Physicochemical Characteristics

Understanding the solid-state and solution-phase behavior of this intermediate is vital for optimizing the quaternization step to Tiotropium Bromide.[1]

Solid-State Properties[1]

-

Melting Point: 138–140 °C.[2][5][7][8]

-

Note: Purity significantly impacts the melting range. Impurities such as unreacted scopine can depress the melting point to <135 °C.

-

-

Hygroscopicity: Low to moderate. However, the ester bond is moisture-sensitive over long durations.[1]

Solution Properties

-

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Toluene, Acetonitrile (warm).

-

Low/Insoluble: Water (neutral pH), Hexane.

-

Process Insight: Toluene is often the solvent of choice for the transesterification reaction due to its ability to azeotropically remove methanol by-products.[1]

-

-

pKa (Calculated): ~10.3 (Tertiary amine).

-

Context: While the epoxide oxygen in the scopine cage withdraws electron density (lowering basicity compared to tropine), the tertiary amine remains sufficiently basic to form salts with strong acids.

-

-

LogP (Predicted): 2.3.

-

Implication: The compound is lipophilic, facilitating cell membrane permeability before quaternization.

-

Synthetic Pathway & Process Logic

The synthesis of this compound is typically achieved via transesterification .[1] This route is preferred over direct esterification (Acid + Alcohol) to avoid harsh acidic conditions that could open the sensitive epoxide ring of the scopine moiety.

Reaction Protocol (Transesterification)

Reagents: Scopine (1.0 eq), Methyl di-(2-thienyl)glycolate (MDTG, 1.0–1.2 eq).[1] Catalyst: Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu).[1] Solvent: Toluene or n-Heptane (Anhydrous).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve Scopine and MDTG in anhydrous Toluene under an inert atmosphere (Nitrogen/Argon).

-

Activation: Add the base (NaH or NaOtBu) slowly. The reaction is equilibrium-driven.[1]

-

Equilibrium Shift: Heat to 70–90 °C. Continuously distill off the generated methanol (or use molecular sieves) to drive the reaction to completion.

-

Quench: Cool to 0 °C and quench with aqueous acid (e.g., dilute HCl) to protonate the amine and separate it from neutral impurities (unreacted MDTG) in the organic layer.

-

Isolation: Basify the aqueous layer (pH > 10) to precipitate the this compound base, then extract into DCM.

Visualization: Synthesis & Quaternization Flow

The following diagram illustrates the conversion from raw materials to the final Tiotropium salt.

Caption: Synthetic route from Scopine and MDTG to Tiotropium Bromide via the critical tertiary amine intermediate.[1][3]

Analytical Characterization & Impurity Profiling

For pharmaceutical release testing, High-Performance Liquid Chromatography (HPLC) is the standard.[1] The method must separate the target ester from its hydrolysis products.

HPLC Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase A: Buffer (pH 3.0 Phosphate or Formate).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 80% B over 20 minutes.

-

Detection: UV at 238 nm (Absorption max of the thiophene ring).

-

Flow Rate: 1.0 mL/min.

Critical Impurities

-

Scopine: Result of incomplete reaction or hydrolysis. Elutes early (polar).

-

Dithienylglycolic Acid: Hydrolysis product of the ester. Elutes late (acidic/lipophilic depending on pH).

-

N-Demethyl Tiotropium: This is the this compound itself (often referred to as N-demethyl in the context of the salt).[1]

Visualization: Analytical Decision Tree

Caption: HPLC analytical workflow for purity assessment and impurity identification.

Stability & Degradation Mechanisms

The primary stability risk for this compound is ester hydrolysis .[1] This reaction is catalyzed by both moisture and extreme pH (both acid and base).

Hydrolysis Pathway

Water attacks the carbonyl carbon of the ester linkage.

-

Products: Scopine (Alcohol) + 2,2-Dithienylglycolic Acid.[1][2]

-

Prevention: Store under inert gas (Nitrogen) at -20 °C. Desiccants are mandatory in packaging.

Epoxide Stability

The epoxide ring on the scopine cage is relatively stable under neutral and basic conditions but is prone to ring-opening in the presence of strong Lewis acids or aqueous strong acids, leading to the formation of diols (impurities).

References

-

World Intellectual Property Organization (WIPO). (2018). Process for synthesis of tiotropium bromide monohydrate. WO2018154596A1. Retrieved from [1]

-

ChemicalBook. (2025).[4][9] this compound (CAS 136310-64-0) Physicochemical Properties. Retrieved from [1]

-

BenchChem. (2025).[9] Application of Scopine in the Synthesis of Tiotropium Bromide: A Detailed Guide. Retrieved from [1]

-

National Institutes of Health (NIH). (2025). Tiotropium Bromide - PubChem Compound Summary. Retrieved from [1]

-

European Patent Office. (2015). Method of preparing the scopine ester of di-(2-thienyl)glycolic acid. EP2831068A1. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. 136310-64-0 | CAS DataBase [m.chemicalbook.com]

- 3. Scopine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Scopine | 498-45-3 [chemicalbook.com]

- 5. This compound | 136310-64-0 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Global Trade leader ecrobot [ecrobot.com]

- 8. This compound CAS#: 136310-64-0 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Solubility Profile of Scopine-2,2-dithienyl Glycolate in Organic Solvents

Executive Summary

Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0), often designated as N-Demethyl Tiotropium or Tiotropium Base , is the critical penultimate intermediate in the synthesis of the bronchodilator Tiotropium Bromide.[1] Its solubility profile is the governing factor in process yield, purity, and the efficiency of the final quaternization step.

This guide analyzes the solubility thermodynamics of this compound, categorizing solvents by their utility in transesterification reactions , extractive workups , and recrystallization . Unlike its quaternary ammonium salt derivative, this free base exhibits significant lipophilicity (LogP ~2.3) and specific solubility windows in aromatic and chlorinated hydrocarbons, while showing pH-dependent solubility in aqueous media.

Chemical Identity & Physicochemical Baseline

Before analyzing solvent interactions, the fundamental physicochemical properties defining the solute's lattice energy and solvation potential must be established.

| Property | Value | Relevance to Solubility |

| Chemical Name | This compound | Core solute |

| CAS Number | 136310-64-0 | Identification |

| Molecular Weight | 377.48 g/mol | Diffusion/Dissolution kinetics |

| Molecular Formula | Elemental composition | |

| Melting Point | 138–140 °C | High lattice energy indicator; requires heating for dissolution in marginal solvents. |

| pKa (Predicted) | ~10.3 (Tertiary Amine) | Critical: Soluble in acidic aqueous media; precipitates in basic aqueous media. |

| LogP (Predicted) | 2.3 | Lipophilic; prefers organic phases over neutral water. |

| H-Bond Acceptors | 7 | Good interaction with polar protic solvents (e.g., MeOH). |

Solubility Profiling & Solvent Selection Strategy

The solubility of this compound is dictated by the competition between its polar glycolate/amine functionalities and the lipophilic dithienyl rings.

Aromatic Hydrocarbons (Reaction Media)

-

Solvents: Toluene, Xylene.

-

Behavior: High solubility at elevated temperatures (>70°C); moderate to low solubility at ambient temperatures.

-

Application: These are the preferred solvents for the transesterification reaction (Scopine + Methyl dithienyl glycolate).

-

Mechanism:[2] High boiling points allow for the azeotropic removal of methanol (byproduct), driving the equilibrium forward. The intermediate remains dissolved at reaction temperature but can be crystallized by cooling.

-

Chlorinated Solvents (Extraction)

-

Solvents: Dichloromethane (DCM), Chloroform.

-

Behavior: High solubility at ambient temperatures.

-

Application: Liquid-Liquid Extraction (LLE) .

-

Mechanism:[2] Due to the LogP of 2.3, the neutral free base partitions strongly into DCM from basic aqueous phases (pH > 11), leaving inorganic salts and polar impurities in the water layer.

-

Polar Aprotic Solvents (Process & Crystallization)

-

Solvents: Acetonitrile (ACN), DMF, THF.

-

Behavior:

-

DMF: High solubility (Good for coupling reactions using NaH).

-

Acetonitrile: Steep solubility curve (High at boiling, very low at <0°C).

-

THF: Moderate solubility; often used with phase transfer catalysts.

-

-

Application: Acetonitrile is the "Gold Standard" for recrystallization.

-

Protocol: Dissolve at reflux -> Cool to -10°C -> High purity crystals precipitate.

-

Polar Protic Solvents (Antisolvents)

-

Solvents: Methanol, Water.

-

Behavior:

-

Methanol: Sparingly soluble at RT; soluble at reflux. Often used in mixture with Acetone for final polishing.

-

Water: Practically insoluble at neutral/basic pH. Highly soluble at pH < 5 (forms ammonium salt).

-

-

Application: Water is used as a chemical switch . Acidification solubilizes the compound to wash away non-basic impurities; basification precipitates it for collection or extraction.

Quantitative Solubility Landscape

Note: Data derived from process capability limits and patent examples.

| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ Reflux | Primary Use Case |

| Aromatic | Toluene | Moderate | High | Reaction / Azeotropic Distillation |

| Chlorinated | Dichloromethane | High (>100 mg/mL) | N/A (Volatile) | Extraction / Isolation |

| Nitrile | Acetonitrile | Low | High | Recrystallization (Purity Control) |

| Amide | DMF | High | Very High | Reaction (NaH catalyzed) |

| Alcohol | Methanol | Low | Moderate | Antisolvent / Wash |

| Aqueous | Water (pH > 11) | Insoluble (<0.1 mg/mL) | N/A | Precipitation Antisolvent |

| Aqueous | Water (pH < 4) | High (as Salt) | High | Impurity Purging |

Process Workflows & Visualization

Solubility-Driven Purification Logic

The following diagram illustrates how solubility differences are exploited to purify this compound from crude reaction mixtures.

Figure 1: Purification workflow utilizing pH-dependent aqueous solubility and thermal gradients in Acetonitrile.

Detailed Experimental Protocols

Solubility Determination (Shake-Flask Method)

To validate solubility for a new solvent system, use this standard operating procedure.

-

Preparation: Weigh excess solid this compound (~500 mg) into a scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent.

-

Equilibration: Agitate at the target temperature (25°C or Reflux) for 24 hours.

-

Note: For reflux, use a condenser to prevent solvent loss.

-

-

Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

-

Quantification:

-

Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric).

-

OR Dilute and analyze via HPLC (C18 column, ACN/Water gradient).

-

Recrystallization from Acetonitrile

This protocol exploits the steep solubility curve of the compound in ACN to achieve >99% purity.

-

Dissolution: Suspend crude this compound in Acetonitrile (10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (81–82°C) with stirring until a clear solution is obtained.

-

Filtration (Optional): If insolubles remain, filter while hot.

-

Cooling:

-

Cool slowly to Room Temperature (25°C) over 1 hour.

-

Cool further to -10°C to -15°C using a cryostat or ice/salt bath.

-

-

Aging: Stir at -10°C for 2 hours to maximize yield.

-

Isolation: Filter the white crystalline solid.

-

Washing: Wash the cake with cold Acetonitrile (-10°C).

-

Drying: Vacuum dry at 45°C.

References

-

ChemicalBook. (2025).[2] this compound (CAS 136310-64-0) Physicochemical Properties.[1][2][3][4][5][6][7] Retrieved from

-

Boehringer Ingelheim Pharma. (2015). Process for Preparing Tiotropium Bromide.[1][2][7][8][9] US Patent Application US20150018556A1. Retrieved from

-

Zentiva KS. (2013). A method of preparing the scopine ester of di-(2-thienyl)glycolic acid.[4][7][9] European Patent EP2831068B1. Retrieved from

-

BenchChem. (2025).[7] Technical Guide: Scopine Di(2-thienylglycolate)-D3. Retrieved from

-

Cayman Chemical. (2023). Scopine (hydrochloride) Product Information & Solubility.[1][10] Retrieved from

Sources

- 1. This compound CAS#: 136310-64-0 [m.chemicalbook.com]

- 2. This compound | 136310-64-0 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. Active Pharmaceutical Ingredients Api Chemicals Wholesale, Api Factory | Fortunachem [fortunachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]

- 9. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

The Pivotal Role of Scopine-2,2-Dithienyl Glycolate in Tiotropium Bromide Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Tiotropium bromide is a cornerstone long-acting muscarinic antagonist (LAMA) utilized extensively in the management of chronic obstructive pulmonary disease (COPD) and asthma ()[1]. The synthesis of this active pharmaceutical ingredient (API) relies critically on the intermediate Scopine-2,2-dithienyl glycolate (also known as N-demethyltiotropium or scopine di-(2-thienyl)glycolate) ()[2]. This whitepaper provides an in-depth mechanistic and methodological examination of the synthesis of this intermediate and its subsequent conversion to the final active drug.

Chemical Causality & Mechanistic Role

The design of tiotropium bromide is a masterclass in structure-activity relationship (SAR) engineering. The molecule consists of two primary domains, both of which are brought together during the formation of this compound:

-

The Scopine Core: Derived from scopolamine, the scopine moiety contains a rigid bicyclic structure with an epoxide ring. This structural rigidity ensures the correct spatial orientation of the ester linkage, which is critical for fitting into the orthosteric binding pocket of the M3 muscarinic receptor ()[3].

-

The Dithienyl Glycolate Moiety: The bulky di-(2-thienyl) rings provide massive steric hindrance and lipophilicity. Mechanistically, the hydroxyl group on the glycolate forms a highly directed hydrogen bond with an asparagine residue (N508^6.52) in the M3 receptor ()[4]. This "snap-lock" mechanism prevents rapid dissociation, granting tiotropium its characteristic 24-hour half-life and kinetic selectivity over M2 receptors[4].

Synthetic Pathway and Methodologies

The industrial and laboratory synthesis of tiotropium bromide is a two-step self-validating system ()[5].

Step 1: Transesterification (Synthesis of this compound)

The coupling of scopine with methyl di-(2-thienyl)glycolate requires overcoming the steric hindrance of the bulky dithienyl groups[2].

Causality of Experimental Choice: Traditional methods utilized harsh conditions (e.g., sodium metal melts), which are unsuitable for scale-up due to safety hazards and epoxide ring degradation ()[6]. Modern protocols employ a dual-catalyst system of sodium and sodium methoxide in organic solvents (like xylene or toluene) or mild coupling agents (EDC/DMAP) to drive the transesterification while preserving the stereochemical integrity of the scopine core, keeping isomer impurities below 0.1% ()[7].

Protocol 1: Mild Transesterification Workflow

-

Preparation: Dissolve 15.5 g of scopine and 24.6 g of di-(2-thienyl)acetic acid (or its methyl ester equivalent) in 100 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere[5].

-

Catalysis: Add 17.1 g of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 g of 4-Dimethylaminopyridine (DMAP)[5]. Rationale: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily reacts with the sterically hindered secondary alcohol of scopine.

-

Reaction: Stir continuously at room temperature (20-25°C) for 16 hours[5].

-

Isolation (Self-Validation): Extract the organic phase with distilled water (3 x 50 mL) to remove water-soluble urea byproducts[5]. The clean phase separation validates the consumption of the coupling agent. Dry over anhydrous Na2SO4, filter, and evaporate to yield crude this compound.

-

Purification: Recrystallize from a suitable solvent mixture to achieve >99% HPLC purity ()[8].

Step 2: Quaternization (Synthesis of Tiotropium Bromide)

Causality of Experimental Choice: The tertiary amine of this compound must be methylated to form the quaternary ammonium salt[5]. This permanent positive charge is biologically crucial: it prevents the drug from crossing the blood-brain barrier, thereby localizing its anticholinergic effects strictly to the lungs upon inhalation.

Protocol 2: N-Methylation Workflow

-

Preparation: Dissolve 0.6 g (1.32 mmol) of purified this compound in 12 mL of oxygen-saturated acetonitrile or N,N-dimethylformamide (DMF)[5].

-

Reagent Addition: Add 1 mL of methyl bromide solution (in acetonitrile) and 0.36 mL of triethylamine[5]. Rationale: Triethylamine acts as an acid scavenger, preventing the degradation of the ester bond under localized acidic conditions.

-

Reaction: Stir at room temperature for 24-72 hours[5]. The quaternization of the sterically hindered nitrogen is slow but highly selective.

-

Crystallization (Self-Validation): A white solid precipitate of tiotropium bromide forms naturally as the reaction progresses due to its lower solubility in the reaction matrix[5]. This precipitation drives the reaction forward and validates product formation. Filter, wash with cold solvent, and dry under vacuum.

Synthetic pathway of Tiotropium Bromide from this compound.

Quantitative Data Summary

The choice of synthetic route heavily impacts the yield and purity of the this compound intermediate and the final API[6],[7],[8].

| Method / Catalyst System | Solvent | Reaction Temp (°C) | Intermediate Yield (%) | Final API Yield (%) | Impurity Profile |

| Sodium Metal Melt | None (Melt) | >90°C | 40 - 50% | ~45% | High thermal degradation |

| Na / NaOMe | Xylene / Toluene | 70 - 80°C | 75 - 85% | >90% | <0.1% scopine isomers |

| EDC / DMAP | Dichloromethane | 20 - 25°C | 86 - 90% | 95 - 98% | Highly pure, low byproducts |

Pharmacological Context: The M3 Receptor Pathway

Once synthesized and administered via inhalation, tiotropium bromide acts directly on the airway smooth muscle[1]. The structural features inherited from this compound allow it to bind with high affinity to the M3 muscarinic receptor ()[9].

By blocking acetylcholine from binding, tiotropium prevents the activation of the Gq-protein coupled cascade[9]. This halts the activation of Phospholipase C (PLC), the subsequent cleavage of PIP2 into Inositol 1,4,5-trisphosphate (IP3), and the release of intracellular calcium (Ca2+)[9]. The ultimate result is sustained bronchodilation, providing crucial relief for respiratory patients ()[10].

M3 muscarinic receptor signaling pathway and Tiotropium Bromide antagonism.

References

-

Wikipedia. "Tiotropium bromide."[Link]

- Google Patents.

-

Patsnap. "CN101979391A - Method for preparing tiotropium bromide."[Link]

-

ResearchGate. "Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium."[Link]

-

ACS Publications. "Molecular Basis for the Long Duration of Action and Kinetic Selectivity of Tiotropium for the Muscarinic M3 Receptor." Journal of Medicinal Chemistry.[Link]

-

Dove Medical Press. "Pharmacologic rationale underlying the therapeutic effects of tiotropium/olodaterol in COPD."[Link]

-

NCBI. "Table 8, Key Characteristics of Tiotropium/Olodaterol, Aclidinium/Formoterol, Umeclidinium/Vilanterol, and Glycopyrronium/Indacaterol."[Link]

Sources

- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate - Google Patents [patents.google.com]

- 7. Bromide methyl patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound | 136310-64-0 [chemicalbook.com]

- 9. dovepress.com [dovepress.com]

- 10. Table 8, Key Characteristics of Tiotropium/Olodaterol, Aclidinium/Formoterol, Umeclidinium/Vilanterol, and Glycopyrronium/Indacaterol - Clinical Review Report: tiotropium bromide monohydrate and olodaterol hydrochloride (Inspiolto Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]

Comprehensive Safety and Handling Whitepaper: Scopine-2,2-dithienyl glycolate in Pharmaceutical Synthesis

Executive Summary

Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0) is a highly specialized pharmaceutical intermediate primarily utilized in the synthesis of Tiotropium Bromide, a Long-Acting Muscarinic Antagonist (LAMA) essential for managing Chronic Obstructive Pulmonary Disease (COPD) and asthma. Because it serves as the direct precursor to a potent anticholinergic agent, handling this compound requires rigorous safety protocols and precise analytical oversight.

This technical guide synthesizes physicochemical data, toxicological causality, and self-validating experimental workflows to provide drug development professionals with a comprehensive framework for safely managing and analyzing this compound.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of this compound is the first step in predicting its behavior in both synthetic environments and biological systems. The compound features a lipophilic dithienyl glycolate moiety linked via an ester bond to a scopine ring.

Table 1: Key Physicochemical Properties

| Property | Value | Mechanistic Causality / Significance |

| CAS Number | 136310-64-0 | Unique regulatory identifier for SDS tracking 1[1]. |

| Molecular Formula | C18H19NO4S2 | Dictates the high carbon-to-heteroatom ratio, driving lipophilicity[1]. |

| Molecular Weight | 377.48 g/mol | Falls within the optimal range for rapid dermal and mucosal absorption[1]. |

| XLogP3-AA | 2.3 | Indicates moderate-to-high lipophilicity, allowing the molecule to easily cross lipid bilayers 2[2]. |

| H-Bond Acceptors | 7 | Provides high affinity for polar interaction sites, influencing both receptor binding and solvent solubility[2]. |

Causality Insight: The ester linkage connecting the scopine moiety to the dithienyl group is highly susceptible to base-catalyzed hydrolysis. Consequently, all handling must occur in a low-humidity environment, and analytical sample preparation must utilize anhydrous or slightly acidic solvents to prevent degradation artifacts.

Pharmacological Trajectory & Anticholinergic Risks

To understand the safety profile of this intermediate, we must examine its relationship to the final active pharmaceutical ingredient (API).

The transformation from precursor to API involves the quaternization of the tertiary amine on the scopine ring using methyl bromide. Because this compound lacks this permanent positive charge, it is significantly more lipophilic than Tiotropium Bromide. While Tiotropium is confined to the respiratory tract (preventing systemic absorption), accidental exposure to this compound allows it to cross the stratum corneum and blood-brain barrier. This structural homology to active muscarinic antagonists means exposure can trigger systemic anticholinergic toxidromes (e.g., tachycardia, mydriasis, dry mucous membranes).

Caption: Chemical synthesis trajectory and pharmacological target of the API.

Toxicological Hazard Assessment & Mitigation

According to standardized Safety Data Sheets 3[3], this compound presents specific occupational hazards that require strict engineering controls and Personal Protective Equipment (PPE).

Table 2: GHS Hazard Classification & Mitigation Strategy

| Hazard Class | GHS Statement | Mechanistic Causality | Required PPE & Controls |

| Skin Irritation | Causes skin irritation | Lipophilic thienyl rings disrupt the stratum corneum lipid matrix, allowing the tertiary amine to cause localized inflammation[3]. | Double-layered nitrile gloves; handle only inside a Class II Fume Hood. |

| Eye Irritation | Causes serious eye irritation | The basicity of the tertiary amine alters tear film pH, leading to rapid protein denaturation in the cornea[3]. | Snug-fitting, splash-proof safety goggles. |

| Respiratory | May cause respiratory irritation | Fine particulate dust deposits in alveolar spaces, acting as a localized irritant and potential systemic anticholinergic[3]. | N95/P100 Particulate Respirator or PAPR during bulk powder transfer[3]. |

Self-Validating Analytical Protocol: Purity Verification

Before proceeding with quaternization, the purity of this compound must be rigorously verified. The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed as a self-validating system to prevent false-positive purity reports.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

-

Action: Dissolve 10 mg of the intermediate in 10 mL of HPLC-grade Acetonitrile.

-

Causality: Acetonitrile ensures complete solubilization of the lipophilic dithienyl groups. Avoiding aqueous diluents prevents the spontaneous hydrolysis of the ester bond, which would artificially inflate the presence of degradation impurities (scopine base and dithienylglycolic acid).

Step 2: Chromatographic Separation

-

Action: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of 60:40 Acetonitrile to 0.1% Trifluoroacetic Acid (TFA) in Water. Monitor at 230 nm.

-

Causality: The TFA lowers the pH of the mobile phase, protonating the tertiary amine on the scopine ring. This suppresses ionization inconsistencies, ensuring sharp, symmetrical peaks and preventing peak tailing interacting with residual silanols on the stationary phase.

Step 3: Self-Validating System Suitability Test (SST)

-

Action: The chromatography software is programmed with a hard stop. A known reference standard containing both the API and its primary degradant is injected first.

-

Validation Logic: The system automatically calculates the resolution (

) between the two peaks. If

Caption: Self-validating HPLC analytical workflow for precursor purity verification.

Emergency Response & Environmental Controls

In the event of an accidental spill or exposure, the chemical nature of this compound dictates the response:

-

Spill Cleanup: Do not use water initially, as it can create a basic slurry that enhances dermal absorption. Sweep up solid material using non-sparking tools and place it in a sealed hazardous waste container[3]. Clean the residual area with an alcohol-based solvent (e.g., isopropanol) followed by a dilute acidic wash to neutralize the amine.

-

First Aid (Inhalation/Contact): Move the individual to fresh air immediately. If skin contact occurs, wash with copious amounts of soap and water for at least 15 minutes[3]. Because of the anticholinergic risk, medical personnel must be informed of the compound's structural similarity to muscarinic antagonists to monitor for systemic toxicity.

References

- Title: Scopine Di(2-thienyl)

- Title: CAS 136310-64-0 this compound Source: Alfa Chemistry URL

- Title: MSDS of Scopine Di(2-thienyl)

Sources

Pharmacological Precursors of Scopine-2,2-dithienyl Glycolate: Technical Synthesis & Optimization Guide

The following technical guide details the pharmacological precursors and synthetic pathways for Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0), the critical tertiary amine intermediate in the production of the long-acting muscarinic antagonist (LAMA) Tiotropium Bromide .[1]

Executive Summary & Retrosynthetic Analysis

This compound (also known as Desmethyltiotropium) is the ester formed between the tropane alkaloid Scopine and Di-(2-thienyl)glycolic acid (or its methyl ester). It represents the final non-quaternary intermediate before the methylation step that yields Tiotropium Bromide.

From a process chemistry perspective, the synthesis is a convergence of two distinct chiral and heterocyclic chemistries:

-

The Tropane Core (Scopine): Requires preservation of the delicate epoxide bridge (6β,7β-epoxy) and the specific stereochemistry of the 3α-hydroxyl group.

-

The Heterocyclic Acyl Donor (Dithienyl moiety): Involves the generation of a sterically hindered glycolic acid derivative using thiophene chemistry.

Retrosynthetic Pathway Visualization

The following diagram illustrates the convergent synthesis strategy.

Figure 1: Retrosynthetic analysis showing the convergence of the tropane and dithienyl pathways.

Precursor A: Isolation and Purification of Scopine

CAS: 498-45-3 Role: The nucleophilic alcohol component.

While total synthesis of Scopine is possible via [4+3] cycloaddition, industrial and high-purity research workflows predominantly utilize the degradation of Scopolamine Hydrobromide (extracted from Duboisia or Datura species).

Protocol: Reductive Hydrolysis of Scopolamine

Rationale: Direct hydrolysis of scopolamine often leads to "Scopoline" (oscine) formation due to intramolecular cyclization. Using Sodium Borohydride (

-

Suspension: Suspend Scopolamine HBr trihydrate (10.0 g) in absolute ethanol (100 mL) at 0°C.

-

Reduction: Add

(4.0 g) portion-wise, maintaining internal temperature -

Quenching: After 3.5 hours, add water (5 mL) to quench excess hydride.

-

Acidification: Cool to 0°C and acidify with 2M HCl in diethyl ether to pH 2. This precipitates Scopine Hydrochloride .[2]

-

Liberation of Free Base: Dissolve the salt in water, basify with

to pH 9-10, and exhaustively extract with Dichloromethane (DCM) or Chloroform. -

Yield: Expect ~65-75% yield of Scopine base (White crystalline solid, mp 75-76°C).

Critical Control Point: Avoid strong mineral acids or high temperatures during workup to prevent rearrangement of the 6,7-epoxide to the 3,6-ether (Scopoline).

Precursor B: Synthesis of Methyl di-(2-thienyl)glycolate

CAS: 26447-85-8 Role: The electrophilic acyl donor.

This precursor creates the bulky "head" of the molecule responsible for high-affinity binding to muscarinic receptors.

Protocol: Grignard Formation

-

Grignard Reagent: React 2-bromothiophene (2.2 eq) with Magnesium turnings (2.3 eq) in anhydrous THF or Diethyl Ether to form 2-thienylmagnesium bromide.

-

Addition: Add Dimethyl Oxalate (1.0 eq) dropwise at -10°C.

-

Mechanism: Double nucleophilic addition occurs. The low temperature prevents polymerization of the thiophene rings.

-

Hydrolysis: Quench with saturated

. -

Purification: Recrystallize from Methanol/Water.

Coupling Strategy: Synthesis of this compound

Two primary methods exist: Transesterification (Industrial preferred) and DCC Coupling (Lab-scale preferred).

Method A: Transesterification (High Yield / Industrial)

This method drives the equilibrium by removing methanol. It requires strictly anhydrous conditions.

Reagents:

-

Scopine (1.0 eq)

-

Methyl di-(2-thienyl)glycolate (1.05 eq)

-

Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)[3][4][5]

-

Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

-

Dissolution: Charge a reactor with Scopine (5.0 g) and Methyl di-(2-thienyl)glycolate (8.2 g) in Toluene (50 mL). Heat to 70°C to ensure dissolution.

-

Base Addition: Add NaH (60% dispersion, 1.0 eq) portion-wise. Caution: Hydrogen gas evolution.

-

Reaction: Heat to 90°C under reduced pressure (30-40 kPa). The vacuum removes the methanol byproduct, shifting the equilibrium toward the product.

-

Monitoring: Run for 4-5 hours. Monitor via HPLC.[1][4][6] Look for the disappearance of Scopine.

-

Workup: Cool to 10°C. Add ice water/2M HCl to quench and extract the basic product into the aqueous phase (leaving neutral impurities in Toluene).

-

Isolation: Separate the aqueous layer, basify with

(precipitate forms), and extract into DCM. Dry over

Method B: Steglich Esterification (Mild / Lab Scale)

Useful if high-vacuum equipment is unavailable, though yields are typically lower due to steric hindrance.

Reagents:

-

Scopine

-

Di-(2-thienyl)glycolic acid (Free acid form)

-

DCC (Dicyclohexylcarbodiimide)[8]

-

DMAP (Catalytic amount)

Protocol:

-

Dissolve Acid (1.0 eq) and Scopine (1.0 eq) in dry DCM.

-

Add DMAP (0.1 eq).

-

Cool to 0°C. Add DCC (1.1 eq) dropwise.

-

Stir at Room Temperature for 12-16 hours.

-

Filter off the precipitated Dicyclohexylurea (DCU).[8]

-

Wash filtrate with

and Brine.

Reaction Mechanism Visualization (Transesterification)

Figure 2: Mechanism of base-catalyzed transesterification driven by solvent removal.[10]

Analytical Characterization & Impurity Profile

To ensure suitability for drug development, the intermediate must be characterized rigorously.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

-

Mobile Phase A: Phosphate Buffer pH 3.0.

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: 20% B to 80% B over 20 mins.

-

Detection: UV at 230 nm (Thiophene absorption).

Impurity Table

| Impurity Name | Origin | Control Strategy |

| Scopoline | Rearrangement of Scopine epoxide | Maintain pH < 10 during workup; avoid excessive heat (>100°C).[11] |

| Scopine | Unreacted starting material | Ensure anhydrous conditions; use excess ester; extend reaction time. |

| Dithienylglycolic Acid | Hydrolysis of ester | Avoid water intrusion during reaction; store in desiccator. |

References

-

Boehringer Ingelheim. (1997). Process for the preparation of tiotropium bromide.[3][4][5][6][8][12][13][14] US Patent 5,610,163.[6][14] Link

-

Sicor Inc. (2010).[2] Process for the preparation of tiotropium bromide.[3][4][5][6][8][12][13][14] US Patent 7,662,963.[14] Link

-

BenchChem. (2025).[8][15] Application Notes and Protocols for Scopine-Mediated Reactions.[15]Link[15]

-

Madaus AG. (1967). Die Darstellung von Scopin aus Scopolamin.[6][11][15] Tetrahedron Letters, 8(14), 1283-1284.[11] Link

-

ChemicalBook. (2025). This compound Product Data.[1][16]Link

Sources

- 1. This compound | 136310-64-0 [chemicalbook.com]

- 2. GB1469781A - Production of scopine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 6. US8680297B2 - Manufacturing process for tiotropium bromide - Google Patents [patents.google.com]

- 7. 2,2-Diphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis [mdpi.com]

- 10. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]

- 11. Scopine - Wikipedia [en.wikipedia.org]

- 12. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. US7662963B2 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound CAS#: 136310-64-0 [m.chemicalbook.com]

Stability of Scopine-2,2-dithienyl glycolate under Ambient Conditions

[1][2][3]

Executive Summary

Scopine-2,2-dithienyl glycolate (CAS 136310-64-0), also known as Scopine di-(2-thienyl)glycolate, is the critical penultimate intermediate in the synthesis of Tiotropium Bromide, a long-acting muscarinic antagonist (LAMA).[1][2][3] While the molecule exhibits a high melting point (138–140°C), it is chemically metastable under ambient conditions .[1][2]

This guide defines the stability profile of this compound, identifying hydrolytic cleavage of the ester bond as the primary degradation vector, followed by oxidative discoloration of the thiophene moieties.[1][2] Researchers must treat "ambient conditions" (25°C, 60% RH, daylight) as stress conditions rather than acceptable storage parameters.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

Understanding the structural vulnerabilities of the molecule is prerequisite to establishing stability protocols. The molecule consists of a scopine base (containing a reactive epoxide and tertiary amine) linked via an ester bond to a bulky dithienylglycolic acid moiety.[2]

Table 1: Physicochemical Characterization

| Property | Specification | Critical Stability Note |

| CAS Number | 136310-64-0 | Unique identifier for the free base ester.[1][2][4][5][6] |

| Formula | C₁₈H₁₉NO₄S₂ | Contains two sulfur atoms (thiophene) susceptible to oxidation.[1][2] |

| Molecular Weight | 377.48 g/mol | |

| Melting Point | 138–140°C | Solid state is thermally stable short-term, but melt-degradation occurs.[1][2] |

| pKa (Predicted) | ~10.32 (Amine) | Basic nitrogen makes it sensitive to acidic hydrolysis.[1][2] |

| Appearance | White to Off-White Solid | Discoloration (yellowing) indicates oxidative degradation.[1][2] |

| Solubility | Chloroform, Methanol (warm) | Protic solvents (MeOH) can induce transesterification if not pH controlled.[1][2] |

Stability Profile Under Ambient Conditions

"Ambient conditions" in a laboratory setting are typically defined as 20–25°C , 40–60% Relative Humidity (RH) , and exposure to fluorescent lighting .[1][2] Under these specific parameters, this compound exhibits the following stability behaviors:

Hydrolytic Instability (Primary Failure Mode)

The ester linkage between the scopine bicyclic system and the dithienyl moiety is the thermodynamic weak point.[1][2]

-

Mechanism: Nucleophilic attack by water molecules at the carbonyl carbon.

-

Catalysis: The molecule's own tertiary amine can act as an intramolecular general base catalyst, increasing the rate of hydrolysis in the presence of ambient moisture.

-

Impact: Exposure to 60% RH at 25°C for >24 hours results in detectable formation of Scopine and 2,2-Dithienylglycolic acid .[1][2]

Oxidative Sensitivity

The thiophene rings are electron-rich aromatic systems.[1][2] While more stable than furans, they are susceptible to oxidation by singlet oxygen or radical initiators present in ambient air.[2]

-

Observation: Samples stored in clear glass under ambient light turn from white to pale yellow/brown over 1-2 weeks.[1][2]

-

Photostability: Direct UV/VIS light exposure accelerates this oxidative process.

Thermal Stability

Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the secondary oxidative risk.[1][2]

Figure 1: Primary degradation pathways.[1][2] Hydrolysis yields Scopine and Dithienylglycolic acid, while photo-oxidation targets the thiophene rings.[1][2]

Analytical Methodologies

To verify the integrity of this compound, a stability-indicating HPLC method is required.[1][2][7] Simple melting point determination is insufficient to detect early-stage hydrolysis (1-2%).[1][2]

Protocol: Stability-Indicating RP-HPLC

Objective: Separate the parent ester from the scopine base and dithienylglycolic acid.[1][2]

-

Column: C18 Reverse Phase (e.g., Eurospher II C18, 250 mm × 4.6 mm, 5 µm).[1][2][8][9]

-

Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.5 with Orthophosphoric acid. (Acidic pH suppresses silanol activity and stabilizes the amine).[2]

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient: Isocratic 55:45 (Buffer:ACN) or Gradient 10% → 80% ACN over 20 mins.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 230 nm (optimal for thiophene absorption).[2]

-

Temperature: 25°C (Column oven).

Acceptance Criteria:

Handling and Storage Protocols

Based on the stability profile, the following protocols are mandatory for maintaining scientific integrity.

Storage Requirements

Do NOT store at room temperature.

-

Primary Storage: -20°C (± 5°C) .

-

Container: Amber glass vial (Type I) with a Teflon-lined screw cap.[1][2]

-

Atmosphere: Headspace must be purged with Nitrogen (N₂) or Argon to remove moisture and oxygen.[2]

-

Desiccation: Vial should be placed inside a secondary container (e.g., distinct jar) containing activated silica gel or molecular sieves.[1][2]

Handling Workflow (Ambient Exposure Limit)

When weighing or dispensing the compound for experiments:

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid (hygroscopic shock).

-

Time Limit: Limit exposure to ambient air to < 15 minutes .

-

Environment: Ideally handle inside a glovebox or a fume hood with low relative humidity (<40%).[2]

Emergency Stabilization

If the compound has been left out at ambient conditions for >24 hours:

References

-

ChemicalBook. (2025).[2] this compound CAS#: 136310-64-0.[1][2][4][3][5][11][12][6] Retrieved from [2]

-

BenchChem. (2025).[2][5][7][13] Technical Guide: Scopine Di(2-thienylglycolate)-D3. Retrieved from [1][2]

-

SynThink Chemicals. (2025).[2] Tiotropium EP Impurities & USP Related Compounds. Retrieved from [1][2]

-

Elkady, E. F., et al. (2017).[2] Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide.... Semantic Scholar. Retrieved from [1][2]

-

Alfa Chemistry. (2025).[2] this compound (CAS 136310-64-0).[1][2][4][3][5][11][12][6] Retrieved from [1][2][12]

Sources

- 1. This compound | 136310-64-0 [chemicalbook.com]

- 2. This compound CAS#: 136310-64-0 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nexconn.com [nexconn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. This compound suppliers USA [americanchemicalsuppliers.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Advanced Technical Review: Dithienyl Glycolic Acid Derivatives in Respiratory Therapeutics

Executive Summary

The transition from non-selective belladonna alkaloids to precision-engineered muscarinic antagonists represents a pivotal evolution in respiratory pharmacology. Dithienyl glycolic acid derivatives—specifically Methyl 2,2-dithienylglycolate (MDTG) —serve as the critical pharmacophore scaffold for Long-Acting Muscarinic Antagonists (LAMAs) like Tiotropium Bromide and Aclidinium Bromide .

This guide dissects the synthetic architecture, impurity profiling, and structure-activity relationships (SAR) of these derivatives. Unlike phenyl-based analogs (e.g., Ipratropium), the dithienyl moiety confers superior M3 receptor affinity and kinetic selectivity, a causality often overlooked in standard synthesis protocols.

Chemical Architecture & SAR: The Thiophene Advantage

In medicinal chemistry, the replacement of a phenyl ring with a thiophene ring (bioisosterism) is a strategic optimization tool. For glycolic acid derivatives targeting muscarinic receptors, the dithienyl substitution is not merely structural but functional.

Comparative SAR Analysis

The M3 muscarinic receptor possesses a hydrophobic binding pocket that accommodates the dual aromatic rings of the antagonist.

| Feature | Diphenyl Motif (e.g., Ipratropium) | Dithienyl Motif (e.g., Tiotropium) | Pharmacological Impact |

| Electronic Nature | Enhanced interaction with aromatic residues (e.g., Tyrosine) in the receptor pocket. | ||

| Lipophilicity | Moderate | High | Improved membrane interaction and receptor residence time. |

| Steric Bulk | Larger (Bond angle ~120°) | Compact (Bond angle ~92° at sulfur) | Thiophene's smaller size allows for a "tighter" fit in the orthosteric binding site. |

| Metabolic Stability | High | Susceptible to oxidation (S-oxidation) | Allows for "soft drug" design (e.g., Aclidinium) where rapid hydrolysis limits systemic side effects. |

Key Insight: The electron-rich sulfur atom in the thiophene ring engages in stronger

Synthetic Architectures and Protocols

The synthesis of high-purity LAMAs hinges on the quality of the MDTG intermediate. The primary challenge is controlling the regioselectivity to prevent the formation of the 2,3-dithienyl isomer , a pharmacological impurity that is difficult to separate downstream.

Diagram: Synthetic Pathway of Tiotropium Bromide

The following flow diagram illustrates the critical path from raw materials to the final API, highlighting the divergence point for impurity formation.

Caption: Step-wise synthesis from 2-Bromothiophene to Tiotropium Bromide, highlighting the critical impurity checkpoint.

Protocol: Synthesis of Methyl 2,2-dithienylglycolate (MDTG)

Objective: Synthesize MDTG with <0.1% 2,3-isomer content. Mechanism: Double nucleophilic addition of 2-thienylmagnesium bromide to dimethyl oxalate.

Reagents:

-

Magnesium turnings (1.1 eq)

-

Dimethyl oxalate (0.5 eq)[1]

-

MTBE (Methyl tert-butyl ether) for purification[4]

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried 3-neck flask under

, activate Mg turnings with a crystal of iodine. Add 10% of the 2-bromothiophene in THF to initiate. Once reflux begins, add the remaining bromide dropwise at a rate that maintains gentle reflux.-

Critical Control: Temperature must not exceed 60°C to minimize thiophene ring scrambling.

-

-

Condensation: Cool the Grignard reagent to 0°C. Add a solution of Dimethyl Oxalate in THF dropwise over 2 hours. The slow addition favors the formation of the glycolate over the diketone.

-

Quench: Warm to room temperature (RT) and stir for 1 hour. Quench with saturated

(aq).[1] -

Extraction: Extract with Ethyl Acetate. Wash organic phase with brine, dry over

, and concentrate.[1] -

Purification (The Self-Validating Step): The crude solid contains ~5-10% of the 2,3-isomer.

-

Dissolve crude in refluxing MTBE (Methyl tert-butyl ether).

-

Cool slowly to 0°C. The 2,2-isomer crystallizes preferentially.

-

Validation: HPLC analysis of the mother liquor should show enrichment of the 2,3-isomer, confirming the crystals are the pure 2,2-isomer.

-

Protocol: Transesterification to Scopine Ester

Objective: Coupling MDTG with Scopine without racemization.

Methodology:

-

Setup: Dissolve Scopine (1.0 eq) and MDTG (1.1 eq) in anhydrous Toluene.

-

Catalysis: Add Sodium Hydride (NaH, 60% dispersion, 0.1 eq) or metallic sodium.

-

Note: Strong base is required to generate the alkoxide of scopine, which is a poor nucleophile due to steric hindrance.

-

-

Reaction: Heat to reflux with a Dean-Stark trap to remove methanol (driving the equilibrium forward).

-

Workup: Cool, wash with water to remove base, and extract into dilute aqueous acid (protonating the scopine nitrogen). Basify the aqueous layer and extract back into DCM.

Pharmacodynamics: The Kinetic Selectivity Paradigm

The clinical superiority of dithienyl derivatives lies in their kinetic selectivity . While they bind M1, M2, and M3 receptors with similar affinity (high potency), their dissociation rates (

Mechanism of Action Diagram

Caption: Kinetic selectivity mechanism. The drug dissociates rapidly from cardiac M2 receptors but remains bound to bronchial M3 receptors.

Technical Explanation

Tiotropium displays a dissociation half-life (

-

M3 Blockade: Prevents Acetylcholine-induced bronchoconstriction (therapeutic effect).

-

M2 Release: The M2 receptor on presynaptic nerves functions as an autoreceptor to limit Acetylcholine release. Blocking M2 increases Acetylcholine, which could counteract the drug's effect. Rapid dissociation from M2 preserves this negative feedback loop, enhancing safety.

References

-

Selective Synthesis of Methyl Dithienyl-Glycolates Source: Arkivoc (University of Florida) URL:[Link]

- Process for the Purification of Methyl-2,2-Dithienylglycolate (Patent WO2019129801)

-

Muscarinic Receptor Subtypes and Antagonist Binding Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Tiotropium Bromide: A Review of its Use in COPD Source: Drugs (Springer) URL:[Link]

Sources

- 1. Methyl 2,2-dithienylglycolate synthesis - chemicalbook [chemicalbook.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Synthesis and Properties of New Dithienosilole Derivatives as Luminescent Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

A Technical Guide to the Melting Point and Thermal Analysis of Scopine-2,2-dithienyl glycolate (CAS 136310-64-0)

Abstract

This technical guide provides a comprehensive examination of the critical thermal properties of Scopine-2,2-dithienyl glycolate (CAS No. 136310-64-0), a key precursor in the synthesis of Tiotropium Bromide.[1][2][3] As the quality and purity of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API), a thorough understanding of its thermal behavior is paramount for researchers, process chemists, and quality control analysts. This document details the principles and methodologies for determining the melting point, a fundamental indicator of purity, and explores the application of advanced thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to elucidate the compound's thermal stability and transition behavior. We present field-proven, step-by-step protocols and explain the causality behind experimental choices, ensuring a robust and self-validating approach to the characterization of this vital pharmaceutical intermediate.

Introduction: The Critical Role of a Key Intermediate

This compound, also known as Scopine Di(2-thienylglycolate), is an advanced organic intermediate that serves as a cornerstone in the manufacturing of Tiotropium Bromide.[3][4] Tiotropium Bromide is a highly effective long-acting muscarinic antagonist (LAMA), an anticholinergic agent widely prescribed for the management of chronic obstructive pulmonary disease (COPD) and asthma.[3] The molecular integrity, purity, and solid-state properties of the precursor are critical control points that propagate through the synthesis to define the quality of the final drug substance.

The thermal characteristics of an API intermediate are not merely data points; they are foundational to ensuring process safety, optimizing reaction and purification conditions, establishing stable storage protocols, and meeting stringent regulatory requirements. This guide is structured to provide both the theoretical grounding and the practical "how-to" for a complete thermal characterization, moving from the fundamental melting point to a more nuanced profile via DSC and TGA.

Core Physicochemical Properties

A baseline understanding of the compound's properties is essential before undertaking thermal analysis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 136310-64-0 | [5][6] |

| Molecular Formula | C₁₈H₁₉NO₄S₂ | [5][7] |

| Molecular Weight | 377.48 g/mol | [2][5] |

| Appearance | White to Off-White Solid | [2][4][5] |

| Melting Point | 138-140 °C | [2][4][5][6][7] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [2] |

Melting Point Determination: A Primary Indicator of Purity

The Principle: Why Melting Point Matters

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. This phenomenon, known as melting point depression, makes melting point determination one of the most rapid and reliable methods for assessing the purity of a crystalline pharmaceutical intermediate.[8] A sharp melting range, consistent with reference values, provides a high degree of confidence in the material's identity and quality.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating system using a standard digital melting point apparatus. The causality for each step is rooted in ensuring uniform heat transfer and accurate observation.

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula on a watch glass. This ensures uniform packing and efficient heat transfer.

-

Tap the open end of a capillary tube (typically 1.5-2.0 mm inner diameter) into the powder sample, forcing a small amount into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A packed column of 2-3 mm is ideal. Proper packing prevents air pockets and ensures an accurate reading.

-

-

Apparatus Setup:

-

Calibrate the melting point apparatus using certified standards (e.g., vanillin, caffeine) that bracket the expected melting point of the sample. This step validates the instrument's accuracy.

-

Set a ramp rate of 1-2 °C per minute. A slow ramp rate is critical for accuracy, allowing the system to remain in thermal equilibrium. A fast ramp can lead to an artificially high and broad reading.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts and the sample is completely liquid (the clear point).

-

The recorded melting range is the span between these two temperatures.

-

Data Interpretation and Expected Results

For a high-purity batch of this compound, the expected result is a sharp melting range falling within 138-140 °C .[1][2][5][6][7] A range wider than 2 °C or a depressed onset temperature suggests the presence of impurities or residual solvent, warranting further investigation by techniques such as HPLC or GC.

Advanced Thermal Analysis: A Deeper Profile

While melting point is an excellent screening tool, DSC and TGA provide a more comprehensive thermal profile, revealing information about phase transitions, thermal stability, and decomposition pathways.

Differential Scanning Calorimetry (DSC)

4.1.1 Core Principles DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. For a crystalline intermediate like this compound, DSC provides a highly accurate melting temperature (onset), the enthalpy of fusion (the energy required to melt), and can reveal the presence of different crystalline forms (polymorphs), which can have significant implications for an API's stability and bioavailability.

4.1.2 Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. This ensures the accuracy and reliability of the measured values.

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a standard aluminum DSC pan. A small sample mass minimizes thermal gradients within the sample.

-

Encapsulation: Crimp the pan with a lid. A pinhole lid is recommended to allow for the escape of any volatile components without significant sample loss during the initial heating phase.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min. An inert atmosphere prevents oxidative degradation.

-

Program the thermal method:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and sensitivity.

-

-

4.1.3 Interpreting the DSC Thermogram (Anticipated Results) For a pure, single-polymorph, crystalline sample of this compound, the DSC thermogram is expected to show a flat baseline followed by a single, sharp endothermic peak.

-

Onset Temperature: The extrapolated onset of this peak should correspond to the melting point, approximately 138 °C.

-

Peak Maximum: The peak of the endotherm will be slightly higher than the onset, near 140 °C.

-

Enthalpy of Fusion (ΔHfus): The area under the peak, calculated by the instrument's software, represents the heat of fusion. This value is a characteristic property of the material and is useful for batch-to-batch consistency checks.

-

Absence of Other Peaks: The absence of other significant thermal events before the melting peak indicates a lack of polymorphism, dehydration, or solid-solid transitions under the tested conditions.

Thermogravimetric Analysis (TGA)

4.2.1 Core Principles TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] Its primary purpose in pharmaceutical analysis is to determine the thermal stability and decomposition profile of a material.[9] For this compound, TGA can quantify the loss of residual solvents or water and identify the temperature at which the compound begins to chemically degrade.

4.2.2 Experimental Protocol: TGA Analysis

-

Instrument Calibration: Verify the mass balance accuracy with certified weights and the temperature accuracy using materials with known decomposition points (e.g., calcium oxalate).

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

-

Instrument Setup:

-

Place the pan onto the TGA balance mechanism.

-

Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.

-

Program the thermal method:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

-

-

4.2.3 Interpreting the TGA Thermogram (Anticipated Results) A high-purity, anhydrous, and solvent-free sample of this compound is expected to exhibit a TGA curve with a long, flat baseline, indicating no mass loss up to the point of decomposition.

-

Initial Mass Loss: Any significant mass loss below 100 °C would typically indicate the presence of volatile solvents. Mass loss between 100-120 °C might suggest bound water.

-

Decomposition Onset: The temperature at which a significant, rapid mass loss begins is the onset of thermal decomposition. Given the thermal instability of related tropane alkaloids like scopolamine, which can degrade in a GC-MS inlet at temperatures above 250 °C, it is reasonable to anticipate that decomposition for this molecule would begin in a similar or slightly higher temperature range.[10] This decomposition temperature is a critical parameter for defining maximum processing temperatures.

Discussion: Implications for Drug Development

The collective data from melting point, DSC, and TGA form a comprehensive thermal profile that is indispensable for drug development.

-

Quality Control: A sharp melting point at 138-140 °C, confirmed by a single endotherm in DSC, serves as a robust specification for batch release, ensuring both identity and purity.

-

Process Chemistry: The decomposition onset temperature determined by TGA defines the upper limit for temperature during downstream processing, such as drying, milling, and formulation. Exceeding this temperature could generate degradation products, compromising the quality of the Tiotropium Bromide synthesis.

-

Stability and Storage: The thermal stability data is crucial for defining appropriate storage conditions.[1][4] As an anticholinergic, this class of compounds can be susceptible to heat.[11] The TGA data provides the empirical basis for recommending storage at controlled room temperature or under refrigeration to ensure long-term stability and prevent degradation.

-

Solid-State Characterization: While no polymorphs are reported in the literature, DSC is the primary tool for screening for their existence. The discovery of a new polymorph would trigger a significant research effort to characterize its properties, as different crystalline forms can affect solubility, stability, and ultimately, the performance of the final drug product.

Conclusion

The thermal characterization of this compound is a critical activity in the pharmaceutical development pipeline. A precise melting point of 138-140 °C serves as a fundamental quality attribute. This is complemented by DSC, which provides a detailed view of the melting transition, and TGA, which defines the limits of thermal stability. Together, these techniques provide the necessary data to ensure that this key intermediate is of sufficient quality and can be handled and processed in a way that guarantees the safety and efficacy of the resulting Tiotropium Bromide API. The methodologies and interpretations presented in this guide offer a robust framework for achieving this essential goal.

References

-

CAS No.13636-02-7,3-(Dimethylamino) - LookChem. [Link]

-

3-(Dimethylamino)-1-(2-thienyl)-1-propanol CAS NO:13636-02-7 - Home Sunshine Pharma. [Link]

-

(Dimethylamino) -1- (2-thienyl) -1-propanol CAS TSIS: 13636-02-7 - Tsev Sunshine Pharma. [Link]

-

scopolamine benzeneacetic acid, a-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, (aS) - The Good Scents Company. [Link]

-

Boro-Scopol | C17H21NO4 | CID 3000322 - PubChem - NIH. [Link]

-

Scopolamine (CAS 51-34-3) - Chemical & Physical Properties by Cheméo. [Link]

-

Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - MDPI. [Link]

-

Heat Tolerance and the Peripheral Effects of Anticholinergics - DTIC. [Link]

-

Scopine Di(2-thienyl) Glycolate: A Key Pharmaceutical Intermediate for Respiratory Treatments - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Anticholinergics: List, Side Effects, Uses, Warnings, and More - Healthline. [Link]

-

Thermal Stability of Drugs - NETZSCH Analyzing & Testing. [Link]

-

Anticholinergics: Effects on Thermoregulation and Performance in Rats - DTIC. [Link]

-

Scopine Di(2-thienyl) Glycolate. [Link]

-

Heat Waves, Drugs with Anticholinergic Effects, and Outcomes in Older Hospitalized Adults. [Link]

-

CAS No.136310-64-0,this compound Suppliers - LookChem. [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. [Link]

-

Scopine Di(2-thienyl) Glycolate | CAS#:136310-64-0 | Chemsrc. [Link]

-

The use of Thermal Analysis in the Study of Solid Dispersions - ResearchGate. [Link]

Sources

- 1. This compound CAS#: 136310-64-0 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 136310-64-0 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. tainstruments.com [tainstruments.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. mdpi.com [mdpi.com]

- 11. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Note: Optimized Transesterification Protocol for Scopine-2,2-dithienyl Glycolate Synthesis

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Application: Synthesis of Tiotropium Bromide Intermediates

Introduction & Mechanistic Rationale

Scopine-2,2-dithienyl glycolate is the critical advanced intermediate in the synthesis of Tiotropium Bromide, a long-acting muscarinic antagonist (LAMA) widely prescribed for chronic obstructive pulmonary disease (COPD)[1]. The formation of this intermediate relies on the transesterification of methyl 2,2-dithienyl glycolate with scopine base.